2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-10-5-4-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSZYDHSZRWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 4 Pyrrolidin 1 Yl Pyrimidine and Its Analogues
Strategies for Pyrimidine (B1678525) Core Formation Relevant to 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
The assembly of the central pyrimidine heterocycle is the foundational step in the synthesis of this compound. Methodologies are generally convergent, building the ring from acyclic precursors.
The most prevalent and versatile method for constructing the pyrimidine ring is the "principal synthesis," which involves the cyclocondensation of a three-carbon dielectrophilic component with an N-C-N fragment. wikipedia.orgbu.edu.eg For the synthesis of 2-substituted pyrimidines, amidines are commonly employed as the N-C-N source. wikipedia.org This reaction involves the condensation of a 1,3-bifunctional three-carbon fragment with the amidine. bu.edu.eg
Other significant cyclization strategies include:
Biginelli Reaction: A one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified. wikipedia.org
Copper-Catalyzed Cycloadditions: Modern approaches utilize catalysts, such as copper(II), to promote the cycloaddition of alkynes with nitrogen-containing molecules like amidines, offering a powerful tool for pyrimidine construction. mdpi.com
Multicomponent Reactions (MCRs): These reactions, which can involve three or more starting materials, provide efficient and atom-economical routes to diversely functionalized pyrimidines in a single step. mdpi.comorganic-chemistry.org
The choice of cyclization strategy often depends on the desired substitution pattern on the final pyrimidine ring. For this compound, methods that readily incorporate a methyl group at the 2-position are of primary interest.
Table 1: Overview of Pyrimidine Ring Formation Strategies
| Synthetic Method | Key Reactants | Typical Product Type | Reference |
|---|---|---|---|
| Principal Synthesis | β-Dicarbonyl compound + Amidine | 2-Substituted Pyrimidines | wikipedia.org |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidinones/-thiones | wikipedia.org |
| Copper-Catalyzed Cycloaddition | Alkyne + Amidine/Guanidine (B92328) | Substituted Pyrimidines/Pyrimidones | mdpi.com |
| Ketone-Nitrile Cyclization | Ketone + Nitrile (2 equiv.) | Tetrasubstituted Pyrimidines | organic-chemistry.org |
To synthesize a 2-methyl-4-substituted pyrimidine, specific building blocks are required. The 2-methyl group is most conveniently introduced by using acetamidine (B91507) hydrochloride as the N-C-N component in a cyclization reaction. nih.gov The choice of the three-carbon component determines the substitution at the 4- and 6-positions.
A highly valuable and versatile intermediate for the synthesis of the title compound is a pyrimidine bearing a leaving group at the C-4 position, such as 2-methyl-4-chloropyrimidine . This intermediate can be prepared through several routes. A common method involves the chlorination of 2-methyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-methylpyrimidin-4(3H)-one) using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The 2-methyl-4-hydroxypyrimidine precursor is itself accessible via the cyclization of a β-ketoester, such as ethyl acetoacetate, with acetamidine.
Another strategic precursor is 2,4-dichloropyrimidine (B19661) . While this molecule has two reactive sites, selective functionalization is possible. For instance, a methyl group can be introduced at the C-4 position via a cross-coupling reaction with a methylating agent like methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), yielding 2-chloro-4-methylpyrimidine . guidechem.com
Table 2: Key Precursors for 2-Methyl-4-substituted Pyrimidines
| Precursor | Reagent(s) | Intermediate Product | Reference |
|---|---|---|---|
| 2-Methyl-4-hydroxypyrimidine | POCl₃ | 4-Chloro-2-methylpyrimidine (B1348355) | google.com |
| 2,4-Dichloropyrimidine | MeMgCl, Fe(acac)₃ | 2-Chloro-4-methylpyrimidine | guidechem.com |
| Ethyl Acetoacetate + Acetamidine | Base (e.g., NaOEt) | 2,6-Dimethylpyrimidin-4-ol | wikipedia.org |
Introduction of the Pyrrolidin-1-yl Moiety into Pyrimidine Scaffolds
Once a suitable pyrimidine core with a leaving group at the C-4 position is obtained, the pyrrolidine (B122466) ring can be introduced. This transformation is typically accomplished via a nucleophilic aromatic substitution reaction.
The pyrimidine ring is electron-deficient, particularly at the C-2, C-4, and C-6 positions, making it susceptible to attack by nucleophiles. wikipedia.orgyoutube.com This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, at one of these positions. Pyrrolidine, a cyclic secondary amine, is a potent nucleophile that can readily displace such leaving groups. nih.gov
The reaction proceeds through a stepwise addition-elimination mechanism, known as the SₙAr pathway. nih.govquimicaorganica.org The nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom of the pyrimidine ring, forming a tetrahedral intermediate (a Meisenheimer complex). Subsequently, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, resulting in the formation of the N-substituted product.
The most direct route to this compound involves the reaction of a halogenated pyrimidine intermediate, specifically 4-chloro-2-methylpyrimidine , with pyrrolidine. The chlorine atom at the C-4 position serves as an excellent leaving group, facilitating the nucleophilic attack by pyrrolidine. thieme.denih.gov
This reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724), dimethylformamide (DMF), or n-butanol. nih.govnih.gov A base, for example, triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. nih.govnih.gov In some cases, microwave irradiation can be employed to accelerate the reaction and improve yields, as demonstrated in the synthesis of the related compound 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine from 2,4-dichloro-6-methyl pyrimidine. nih.gov
Table 3: Typical Conditions for Nucleophilic Substitution with Pyrrolidine
| Halogenated Pyrimidine | Nucleophile | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloro-6-methyl pyrimidine | Pyrrolidine | Triethylamine | Acetonitrile | Microwave Irradiation, 90 min | nih.gov |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Various Amines | - | - | - | nih.gov |
| Commercially available 2,4-dichloropyrimidine | Various Nucleophiles | - | - | Nucleophilic Substitution | nih.gov |
Strategies for Methyl Group Installation and Functionalization at the Pyrimidine Ring
The most efficient and common strategy is to incorporate the 2-methyl group during the initial cyclization. As previously mentioned, the use of acetamidine as the N-C-N building block directly installs the methyl group at the C-2 position of the resulting pyrimidine ring. wikipedia.orgnih.gov This approach is convergent and avoids additional steps on the pre-formed heterocycle.
Alternatively, a methyl group can be introduced onto an existing pyrimidine scaffold. For example, a 2-chloropyrimidine (B141910) derivative could potentially be methylated using organometallic reagents, although this is less common for the C-2 position compared to C-4. A demonstrated example is the selective methylation at the C-4 position of 2,4-dichloropyrimidine using MeMgCl/Fe(acac)₃. guidechem.com
Once installed, the methyl group can be a site for further functionalization to create analogues. For instance, the methyl group on a pyrimidine ring can be oxidized to a formyl or carboxyl group, or halogenated to a halomethyl group, which can then participate in a variety of subsequent chemical transformations. guidechem.comchemicalbook.com
Table 4: Methods for C-Methyl Group Installation on Pyrimidine Ring
| Strategy | Method | Reactants/Reagents | Position of Methylation | Reference |
|---|---|---|---|---|
| Incorporation during Cyclization | Principal Synthesis | β-Dicarbonyl + Acetamidine | C-2 | wikipedia.orgnih.gov |
| Post-Cyclization Modification | Grignard Cross-Coupling | 2,4-Dichloropyrimidine + MeMgCl /Fe(acac)₃ | C-4 | guidechem.com |
Advanced Synthetic Transformations Applicable to this compound Structures
The core structure of this compound, featuring a substituted pyrimidine ring, serves as a versatile scaffold for further chemical modifications. Advanced synthetic transformations, particularly those catalyzed by transition metals, offer powerful tools for the derivatization of this and analogous structures. These methods enable the introduction of a wide array of functional groups, leading to the generation of diverse compound libraries with potential applications in various fields of chemical and pharmaceutical research.
Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Derivatization
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For pyrimidine systems, these reactions are invaluable for introducing substituents at positions that are not readily accessible through classical methods.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds. In the context of pyrimidine derivatization, it is particularly useful for coupling amines with halopyrimidines. wikipedia.orgacsgcipr.org For instance, a 2-chloro- or 4-chloropyrimidine (B154816) precursor can be reacted with various primary or secondary amines, including pyrrolidine analogues, to construct analogues of this compound. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand (e.g., BINAP, DPPF, or sterically hindered phosphines) and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orgacsgcipr.org The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to expand the scope and mildness of the reaction conditions. wikipedia.org While classical nucleophilic aromatic substitution (SNAr) can sometimes be used for aminating highly activated halopyrimidines, the Buchwald-Hartwig amination offers broader substrate scope and often proceeds under milder conditions. thieme-connect.comnih.gov
Hiyama Coupling: The Hiyama coupling facilitates the formation of C-C bonds by reacting an organosilane with an organic halide. organic-chemistry.orgwikipedia.org This method can be applied to introduce alkyl, alkenyl, or aryl groups onto the pyrimidine core. An efficient synthesis of C2-aryl pyrimidine derivatives has been developed via Pd-catalyzed Hiyama couplings of 2-chloropyrimidines with trimethoxy(phenyl)silane. researchgate.net The reaction often requires an activator, such as a fluoride (B91410) source (e.g., TBAF), to generate a pentavalent silicon species, which is crucial for the transmetalation step in the catalytic cycle. organic-chemistry.orgresearchgate.net The use of copper(I) chloride (CuCl) as an additive has been shown to be essential for promoting the reaction with pyrimidin-2-yl tosylates. researchgate.net
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for C-C bond formation, utilizing an organoboron reagent and an organic halide. It offers high functional group tolerance and generally mild reaction conditions. For the derivatization of the this compound scaffold, a halogenated pyrimidine intermediate could be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems onto the pyrimidine ring.
The following table summarizes representative conditions for these palladium-catalyzed reactions on pyrimidine cores.
| Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Key Conditions | Product Type |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 6-Aryl-2,4-dichloropyrimidine | Various Amines | Pd₂(dba)₃ / X-Phos | NaOt-Bu | Toluene | Leads to C-4 aminated products with high regioselectivity. thieme-connect.com | 4-Amino-6-aryl-2-chloropyrimidine |
| Hiyama Coupling | 2-Chloropyrimidines | Trimethoxy(phenyl)silane | Pd(OAc)₂ / PCy₃ | TBAF (activator) | Dioxane | Requires CuCl as an additive; tolerant of various functional groups. researchgate.net | 2-Arylpyrimidines |
| Hiyama Coupling | Pyrimidin-2-yl tosylates | Organosilanes | Pd(OAc)₂ / PCy₃ | TBAF (activator) | Dioxane | Use of CuCl is essential; reaction at 110 °C. researchgate.net | C2-Aryl and Alkenyl Pyrimidines |
Microwave-Assisted Synthesis Techniques for Pyrimidine-Pyrrolidine Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nanobioletters.comnih.gov
This technology is highly applicable to the synthesis of pyrimidine-pyrrolidine systems. For instance, the synthesis of aminopyrimidine derivatives, which can be analogues of this compound, has been efficiently carried out using microwave synthesis. nanobioletters.com The condensation of chalcones with guanidine to form the pyrimidine ring is one such reaction that benefits from microwave irradiation. bohrium.com
Furthermore, the synthesis of more complex systems, such as pyrrolidine-fused chlorins, has been successfully performed using microwave-assisted N-alkylation, demonstrating the compatibility of this technique with pyrrolidine-containing heterocycles. mdpi.comnih.gov A comparative study on the synthesis of certain pyrimidines showed that while conventional heating required 2 hours to achieve moderate yields (51-73%), microwave irradiation improved the yields to 80-93% in just 5 minutes. nih.gov
The synthesis of tetrahydropyrimidine (B8763341) derivatives via a Biginelli condensation has also been effectively conducted using microwave irradiation, significantly shortening reaction times from 20-24 hours under reflux to 22-24 minutes. foliamedica.bg
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Aryl-Substituted Pyrimidines | Conventional (Oil Bath) | 2 hours | 51-73% | nih.gov |
| Microwave Irradiation | 5 minutes | 80-93% | ||
| Biginelli Condensation for Tetrahydropyrimidines | Conventional (Reflux) | 20-24 hours | Not specified | foliamedica.bg |
| Microwave Irradiation | 22-24 minutes | Not specified | ||
| N-Alkylation of Pyrrolidine-Fused Chlorin | Conventional Heating | 8 hours | 50% | mdpi.com |
| Microwave Irradiation | 4 hours | 41% |
Parallel Synthesis Approaches for Analogous Compound Libraries
Parallel synthesis is a key strategy in medicinal and combinatorial chemistry for the rapid generation of large, diverse libraries of compounds for screening purposes. uniroma1.it This approach involves conducting multiple reactions simultaneously in an array format, often using automated or semi-automated equipment. acs.orgnih.gov
The generation of such libraries typically involves reacting a common intermediate with a diverse set of building blocks. For analogues of this compound, a key intermediate like 4-chloro-2-methylpyrimidine could be reacted in parallel with a library of different amines (including substituted pyrrolidines) or, following a cross-coupling reaction, with a library of boronic acids or organosilanes. Automated platforms and reaction blocks (e.g., 24-well plates) are often employed to manage the large number of reactions. acs.orgnih.gov
Synthesis of Fused Pyrimidine Systems Incorporating Pyrrolidine Substructures
Fusing an additional ring to the pyrimidine core creates bicyclic or polycyclic heterocyclic systems with distinct three-dimensional shapes and chemical properties. These fused systems are of significant interest in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, these compounds are structural analogues of purines and are prevalent in many biologically active molecules. nih.gov Synthesis of these systems can be achieved through various cascade reactions. For example, a reaction between 6-amino-1,3-dimethyluracil (B104193) and aurones, promoted by I₂/DMSO, affords pyrrolo[2,3-d]pyrimidines in good yields through a one-step process involving Michael addition, iodination, and intramolecular cyclization. nih.gov The derivatization of the pyrrolo[2,3-d]pyrimidine scaffold, for instance via Buchwald-Hartwig C-N cross-coupling reactions, allows for the introduction of various substituents. nih.gov
Pyrimido[4,5-b]indoles: This fused system can be synthesized through several routes. One effective method involves a four-component reaction of indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide under transition-metal-free conditions, where the pyrimidine ring is formed via a [4+2] annulation. mdpi.comresearchgate.net A highly relevant synthesis for this article is that of 2,4-di-1-pyrrolidinyl-9H-pyrimido[4,5-b]indoles. A scalable synthesis for a clinical candidate with this core structure was achieved starting from 2,4,6-trichloropyrimidine (B138864). The key steps involved regioselective addition of glycine (B1666218) ethyl ester, followed by cyclization and subsequent functionalization, including the introduction of the pyrrolidine moieties. acs.org Dehydrogenation with 5% Pd/C was a critical step to form the indole (B1671886) ring system. acs.org
Pyrimido[4,5-b]quinolines: These structures can be prepared via multicomponent reactions. For instance, the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride, yields the fused quinoline (B57606) system efficiently. nih.gov
The synthesis of these fused systems often involves intramolecular cyclization as a key step, where a strategically placed functional group on a pyrimidine side chain reacts to form the new ring.
| Fused System | Key Starting Materials | Key Reaction/Conditions | Pyrrolidine Introduction | Reference |
|---|---|---|---|---|
| Pyrimido[4,5-b]indole | 2,4,6-Trichloropyrimidine, Phenylhydrazine, Glycine ethyl ester | Cyclization, Dehydrogenation (5% Pd/C, xylene, 142 °C) | Nucleophilic substitution of chloro-substituents with pyrrolidine. | acs.org |
| Pyrrolo[2,3-d]pyrimidine | 6-Amino-1,3-dimethyluracil, Aurones | I₂/DMSO promoted cascade annulation at 100 °C. | Can be introduced via functionalization of the core scaffold (e.g., Buchwald-Hartwig). | nih.gov |
| Pyrimido[4,5-b]quinoline | Aromatic aldehydes, Dimedone, 6-Aminouracils | Multicomponent reaction, Trityl chloride catalyst, reflux. | Can be pre-installed on the aminouracil or introduced later by functionalization. | nih.gov |
Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Pyrrolidin 1 Yl Pyrimidine Analogues
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring System
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring in these compounds. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles.
Recent studies have provided evidence that prototypical SNAr reactions may proceed through concerted mechanisms rather than the traditionally accepted two-step addition-elimination sequence involving a Meisenheimer complex. nih.gov For substitutions on pyrimidine and other nitrogen-containing heterocycles, concerted mechanisms are often predicted. nih.gov The reactivity of the pyrimidine ring towards nucleophiles is a critical aspect of its chemistry. For instance, the reaction of 2,4-dichloro-6-methyl pyrimidine with pyrrolidine (B122466) in the presence of triethylamine (B128534) and acetonitrile (B52724) under microwave irradiation for 90 minutes yields 4-methyl-2,6-bis-(pyrrolidin-1-yl)pyrimidine. nih.gov
Theoretical studies on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine show a stepwise pathway. nih.gov The initial step is the addition of pyrrolidine to the C2 position, followed by the elimination of methanol, a process that can be catalyzed by excess pyrrolidine. nih.gov This provides a model for understanding how pyrrolidine can act as both a nucleophile and a catalyst in SNAr reactions.
The table below summarizes the conditions for a typical SNAr reaction on a pyrimidine derivative.
| Reactants | Reagents | Solvent | Conditions | Product |
| 2,4-Dichloro-6-methyl pyrimidine, Pyrrolidine | Triethylamine | Acetonitrile | Microwave, 90 min | 4-Methyl-2,6-bis-(pyrrolidin-1-yl)pyrimidine nih.gov |
Electrophilic Aromatic Substitution on the Pyrimidine Ring (Theoretical Considerations)
The pyrimidine ring is inherently electron-deficient, making it generally unreactive towards electrophilic aromatic substitution. researchgate.netscribd.com The presence of two deactivating nitrogen atoms makes electrophilic attack difficult. researchgate.net Theoretical studies, such as Density Functional Theory (DFT), indicate that the highest occupied molecular orbitals (HOMOs) of pyrimidine are not π orbitals, which helps to explain its low reactivity in these reactions. researchgate.net
However, the introduction of activating groups can facilitate electrophilic substitution at the C-5 position. researchgate.net For an analogue like 2-methyl-4-(pyrrolidin-1-yl)pyrimidine, the electron-donating nature of the pyrrolidine and methyl groups could theoretically increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack than the parent pyrimidine. The pyrrolidine ring, being an amino substituent, would strongly activate the pyrimidine ring, directing electrophiles to the positions ortho and para to it. In this specific molecule, the C-5 position is para to the pyrrolidine group and would be the most likely site for electrophilic substitution.
| Position on Pyrimidine Ring | Activating/Deactivating Influence | Predicted Reactivity towards Electrophiles |
| C-2 | Substituted with a methyl group (weakly activating) | Low |
| C-4 | Substituted with a pyrrolidine group (strongly activating) | Low (site of substitution) |
| C-5 | Activated by the pyrrolidine group at C-4 (para position) | Highest |
| C-6 | Deactivated by ring nitrogens | Lowest |
Redox Reactions and Functional Group Interconversions on the Pyrimidine and Pyrrolidine Moieties
The pyrimidine and pyrrolidine moieties of this compound analogues can undergo various redox reactions and functional group interconversions. While specific examples for the title compound are not extensively documented, general principles of heterocyclic chemistry can be applied.
The pyrimidine ring can be subjected to reduction, although this often requires harsh conditions. Functional groups attached to the pyrimidine ring can be interconverted. For example, a methyl group can be halogenated and subsequently used in further synthetic transformations.
The pyrrolidine ring, being a saturated heterocycle, is generally more resistant to oxidation than the aromatic pyrimidine ring. However, the nitrogen atom can be oxidized, and the ring itself can undergo dehydrogenation under specific catalytic conditions to form a pyrrole (B145914) ring.
A deconstruction-reconstruction strategy has been developed to convert pyrimidines into pyridines. This process involves the formation of a pyrimidinium salt, which is then cleaved by a nucleophile like pyrrolidine to yield a vinamidinium salt. researchgate.net This intermediate can then be transformed into a pyridine (B92270) derivative. researchgate.net
Derivatization and Functionalization of the Pyrrolidine Ring System
The pyrrolidine ring in these analogues offers opportunities for further derivatization. While the pyrrolidine ring itself is relatively stable, functional groups can be introduced onto it.
Recent synthetic methods have been developed for accessing functionalized pyrrolidine skeletons. nih.gov For instance, a photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives. nih.gov These products contain reactive functional groups that can be used for further C-C bond formation and functionalization. nih.gov
Hydrogenation of certain pyrrolidine precursors can lead to saturated pyrrolidine derivatives. nih.gov The silyl (B83357) group in some of these derivatives can be converted to a hydroxyl group through oxidation. nih.gov
| Reaction Type | Reagents/Conditions | Product |
| Hydrogenation | Pd/C | Saturated pyrrolidine derivative nih.gov |
| Tamao-Fleming Oxidation | HF/KF/H₂O₂ | Cyclopropanol-fused pyrrolidine nih.gov |
| Desilylation | TBAF | Desilylated pyrrolidine nih.gov |
Chemo- and Regioselective Reactions in Pyrimidine-Pyrrolidine Chemistry
Chemo- and regioselectivity are crucial in the synthesis and modification of pyrimidine-pyrrolidine compounds, ensuring that reactions occur at the desired position and functional group.
In the synthesis of pyrimidine-fused tetrahydropyridines, a regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils has been demonstrated. nih.govresearchgate.net This reaction, catalyzed by FeCl₃·6H₂O under microwave irradiation, highlights the ability to control the regiochemical outcome in complex reactions involving pyrimidine precursors. nih.govresearchgate.net
The synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] via a [3+2] cycloaddition reaction under microwave irradiation also proceeds in a chemo- and regio-selective manner. mdpi.com The specific arrangement of groups around the pyrrolidine ring can be determined using techniques like single-crystal X-ray crystallography. mdpi.com
These examples underscore the importance of controlling reaction conditions and choosing appropriate catalysts to achieve the desired chemo- and regioselectivity in the synthesis of complex molecules containing pyrimidine and pyrrolidine rings.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Structural Assignment of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine and Derivatives
NMR spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the methyl group, and the pyrrolidine (B122466) substituent. The pyrimidine ring protons typically appear in the aromatic region of the spectrum. researchgate.net The protons of the pyrrolidine ring will present as multiplets in the aliphatic region, with those closer to the nitrogen atom (α-protons) appearing at a lower field (more deshielded) than the β-protons due to the inductive effect of the nitrogen. researchgate.net The methyl group attached to the pyrimidine ring is expected to appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The pyrimidine ring carbons will resonate in the downfield region characteristic of aromatic and heteroaromatic systems. nih.gov The carbons of the pyrrolidine ring will appear in the aliphatic region, with the α-carbons deshielded relative to the β-carbons. researchgate.net The methyl carbon will give a signal in the high-field (upfield) region of the spectrum. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on typical values for pyrimidine and pyrrolidine moieties.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine Ring | ~6.5 - 8.5 | ~110 - 170 |
| Methyl Group (CH₃) | ~2.3 - 2.6 | ~20 - 25 |
| Pyrrolidine α-CH₂ | ~3.4 - 3.7 | ~45 - 50 |
| Pyrrolidine β-CH₂ | ~1.9 - 2.2 | ~24 - 28 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. vandanapublications.com The IR spectrum of this compound would display several key absorption bands confirming its structure. researchgate.netresearchgate.netnih.gov These include C-H stretching vibrations for both the aromatic pyrimidine ring and the aliphatic pyrrolidine and methyl groups. The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are crucial for identifying the heterocyclic core. researchgate.net Additionally, C-N stretching vibrations corresponding to the bond between the pyrrolidine nitrogen and the pyrimidine ring, as well as within the pyrrolidine ring itself, would be observed. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Pyrimidine) | 3000 - 3100 |
| Aliphatic C-H Stretch (Pyrrolidine & Methyl) | 2850 - 3000 |
| C=N and C=C Stretch (Pyrimidine Ring) | 1500 - 1650 |
| C-N Stretch (Aryl-N and Alkyl-N) | 1250 - 1350 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern can further corroborate the proposed structure, with common fragments potentially arising from the loss of the methyl group or cleavage of the pyrrolidine ring.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine reveals that the molecule is nearly planar. nih.gov The pyrimidine ring forms the central plane, and the attached pyrrolidine rings exhibit only small dihedral angles with respect to this plane, measured at 4.71(2)° and 4.50(2)°. nih.gov This near-planarity suggests significant electronic communication between the nitrogen lone pairs of the pyrrolidine rings and the π-system of the pyrimidine ring. Bond lengths and angles within the pyrimidine and pyrrolidine rings are consistent with standard values for such heterocyclic systems. It is expected that this compound would adopt a similarly planar conformation to maximize electronic conjugation.
Table 3: Selected Crystallographic and Geometrical Data for the Analog 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle (Pyrimidine/Pyrrolidine 1) | 4.71 (2)° |
| Dihedral Angle (Pyrimidine/Pyrrolidine 2) | 4.50 (2)° |
| Dihedral Angle (Pyrrolidine 1/Pyrrolidine 2) | 18.70 (2)° |
The way molecules arrange themselves in a crystal is governed by intermolecular forces. In the crystal structure of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, the packing is dominated by weak C-H···N hydrogen bonds. nih.gov These interactions link molecules into inversion-related dimers, forming a characteristic R²₂(16) graph-set motif. nih.gov These dimeric units are further connected through additional C-H···N hydrogen bonds, creating chains along the crystallographic c-axis. nih.gov This intricate network of weak hydrogen bonds stabilizes the crystal lattice. Similar C-H···N interactions involving the pyrimidine ring nitrogen atoms as acceptors would be expected to play a crucial role in the crystal packing of this compound.
Table 4: Hydrogen Bond Geometry for the Analog 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C2-H2B···N3 | 0.97 | 2.82 | 3.793 (2) | 175 |
| C9-H9C···N2 | 0.96 | 2.93 | 3.742 (2) | 143 |
Other Advanced Analytical Techniques for Compound Characterization
Beyond foundational spectroscopic methods like NMR and mass spectrometry, a suite of advanced analytical techniques is essential for the comprehensive characterization of "this compound." These methods provide critical information regarding the compound's three-dimensional structure, purity, and thermal behavior.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for "this compound" is not publicly available, analysis of the closely related analogue, 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, offers significant insight into the expected structural features. nih.govnih.gov
The study of this analogue revealed a nearly planar molecular geometry, with small dihedral angles between the central pyrimidine ring and the appended pyrrolidine rings. nih.gov The crystal structure was characterized by the formation of inversion-related dimers linked by C—H···N hydrogen bonds. nih.gov Such detailed information is crucial for understanding intermolecular interactions that govern the compound's physical properties. A summary of the crystallographic data for this analogue is presented below, illustrating the type of precise structural information obtained from this powerful technique. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Compound (4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₂₀N₄ |
| Formula Weight | 232.33 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.344 (3) |
| b (Å) | 8.766 (4) |
| c (Å) | 12.056 (6) |
| α (°) | 79.10 (3) |
| β (°) | 86.05 (3) |
| γ (°) | 85.72 (3) |
| Volume (ų) | 655.6 (6) |
| Z | 2 |
Data sourced from S. Sreenivasa et al., Acta Crystallographica Section E, 2012. nih.gov
Chromatographic Techniques
Chromatographic methods are indispensable for determining the purity of "this compound" and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of pyrimidine derivatives. researchgate.net This method separates compounds based on their hydrophobicity. For a compound like "this compound," a C8 or C18 silica-based column would typically be used. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, which can be run under isocratic or gradient conditions to achieve optimal separation from impurities or related compounds. researchgate.netcreative-proteomics.com
Table 2: Typical RP-HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C8 or C18, silica-based (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV-Vis (typically 254 nm) or Mass Spectrometry (MS) |
Parameters are generalized from common practices in the analysis of pyrimidine derivatives. researchgate.netcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While many pyrimidine derivatives may have limited volatility, they can often be analyzed by GC-MS following a derivatization step. nih.gov Silylation is a common derivatization technique used to increase the volatility and thermal stability of such compounds, allowing for their successful separation and identification. nih.gov This method provides excellent sensitivity and specificity, coupling the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a compound as a function of temperature. These methods are vital for determining the thermal stability, melting point, and decomposition profile of "this compound."
Studies on various novel pyrimidine derivatives have demonstrated the utility of TGA and DSC in characterizing their thermal behavior. researchgate.netmdpi.comunal.edu.co
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This provides information on the thermal stability and decomposition temperature range of the compound. For pyrimidine derivatives, TGA thermograms often show a single or multi-step degradation process, from which the onset of decomposition and the percentage of residual mass can be determined. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to identify other thermal events like phase transitions.
Table 3: Representative Thermal Analysis Data Expected for a Pyrimidine Derivative
| Analysis Type | Parameter | Illustrative Value |
|---|---|---|
| DSC | Melting Point (Onset) | 150 - 200 °C |
| TGA | Onset of Decomposition | > 220 °C |
| TGA | Mass Loss (Single Step) | 75 - 95% |
| TGA | Residual Mass at 600 °C | < 10% |
These values are illustrative and based on findings for various substituted pyrimidine compounds. researchgate.net
Applications and Role of 2 Methyl 4 Pyrrolidin 1 Yl Pyrimidine in Synthetic Organic Chemistry
Role as a Key Intermediate and Building Block in Multi-step Organic Synthesis
The pyrimidine (B1678525) core is a fundamental component in numerous biologically active compounds and is a crucial intermediate in the synthesis of various complex molecules. While 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine itself is a specific derivative, its structural components—the substituted pyrimidine ring and the pyrrolidine (B122466) moiety—are widely employed as building blocks in multi-step organic synthesis.
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in many alkaloids and pharmacologically important agents. nih.gov Its incorporation into synthetic pathways allows for the development of new drug candidates. nih.gov Similarly, the pyrimidine skeleton is a central intermediate in many industrial processes. For example, derivatives of 2-methyl-4-aminopyrimidine are essential for the preparation of Vitamin B1 (thiamine). google.com In these syntheses, the pyrimidine derivative serves as the foundational structure upon which side chains and other functional groups are built through a series of carefully controlled reactions. google.com
The 2-methyl and 4-pyrrolidinyl substituents on the pyrimidine ring provide specific points for further chemical modification. The methyl group can potentially be functionalized, while the pyrimidine ring itself can undergo various transformations, making compounds like this compound valuable starting points for creating more elaborate molecular architectures.
Scaffold Design and Chemical Library Generation based on the Pyrimidine-Pyrrolidine Core
In modern drug discovery, the concept of a "privileged scaffold" is used to describe molecular cores that can bind to multiple biological targets. Pyrimidine is considered a ubiquitous and ideal modular scaffold for generating libraries of compounds with drug-like properties. nih.govresearchgate.net The pyrimidine-pyrrolidine core, as exemplified by this compound, serves as an excellent foundation for scaffold design and the generation of chemical libraries.
Chemical libraries are large collections of distinct but structurally related compounds used in high-throughput screening to identify new lead compounds. By using a common core like the pyrimidine-pyrrolidine scaffold, chemists can systematically introduce diversity at various positions on the molecule. nih.gov For instance, DNA-encoded library (DEL) technology, which allows for the rapid generation and screening of billions of molecules, has been successfully applied to pyrimidine scaffolds. nih.gov Different reactive groups on the pyrimidine core enable distinctive regioselectivity and chemoselectivity, allowing for the attachment of a wide variety of building blocks. nih.gov This combinatorial approach can generate millions of unique compounds from a single foundational scaffold. nih.gov
Structural exploration of the pyrimidine-pyrrolidine core involves employing various chemical reactions to create a diverse set of analogues. These strategies are crucial for structure-activity relationship (SAR) studies, which aim to optimize the properties of a lead compound. nsf.gov
One powerful strategy is the deconstruction–reconstruction approach. nsf.govresearchgate.net This method involves chemically transforming the pyrimidine ring into a more reactive intermediate, which can then be used in various cyclization reactions to form a wide range of other nitrogen-containing heterocycles. nsf.govresearchgate.net For example, a pyrimidine can be converted into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block. This intermediate can react with different synthons to create new pyrimidines or other heterocycles like pyrazoles and 1,2-oxazoles. nsf.gov
Another common diversification method involves sequential substitution reactions , particularly on pyrimidine rings bearing multiple reactive "handles" like chlorine atoms. In the synthesis of pyrimidine-based DNA-encoded libraries, for example, 2,4,6-trichloropyrimidine (B138864) is used as a starting material. The chlorine atoms can be sequentially displaced by different nucleophiles (e.g., amines) in a controlled manner, allowing for the introduction of diversity at specific positions (C2, C4, C6) around the ring. nih.gov
| Diversification Strategy | Description | Example Reaction | Resulting Structures |
| Deconstruction-Reconstruction | The pyrimidine ring is chemically cleaved into a reactive intermediate, which is then used to synthesize new heterocycles. nsf.govresearchgate.net | Transformation of a pyrimidine into an N-arylpyrimidinium salt, followed by cleavage to an iminoenamine, and subsequent cyclization with an amidine. nsf.gov | Access to variously substituted pyrimidines, pyrazoles, and other azoles. nsf.gov |
| Sequential Substitution | Stepwise displacement of reactive groups (e.g., halides) on the pyrimidine core with various nucleophilic building blocks. nih.gov | Sequential SNAr reactions on a trichloropyrimidine scaffold with different amines at controlled positions. nih.gov | A large library of tri-functionalized pyrimidine derivatives. nih.gov |
| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the pyrimidine ring to introduce new functional groups. | Not directly found in searches, but a common strategy for late-stage diversification of heterocyclic compounds. | Introduction of aryl, alkyl, or other groups without pre-functionalization. |
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to modify lead compounds to improve their properties or to discover novel chemical entities that retain desired biological activity. nih.govresearchgate.netscispace.com These principles are directly applicable to the design of molecules based on the pyrimidine-pyrrolidine core.
Bioisosteric replacement involves substituting one functional group or atom in a molecule with another that has similar physical or chemical properties, leading to similar biological effects. nih.govresearchgate.net For example, within the this compound structure, the methyl group could be replaced by a chlorine atom or a trifluoromethyl group to modulate electronic properties and metabolic stability. The pyrrolidine ring itself could be replaced by other cyclic amines like piperidine (B6355638) or morpholine (B109124) to explore changes in size, polarity, and hydrogen bonding capacity.
Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the spatial arrangement of key functional groups necessary for biological activity. nih.govmdpi.com This strategy is used to escape patent limitations, improve pharmacokinetic properties, or discover entirely new chemical classes of active compounds. researchgate.net For a molecule based on the pyrimidine-pyrrolidine core, a scaffold hop might involve replacing the entire pyrimidine ring with another heterocycle, such as a purine, a pyrrolo[2,3-d]pyrimidine, or even a non-aromatic bicyclic system, while retaining the pyrrolidine (or a similar substituent) in a comparable geometric position. mdpi.com The goal is to mimic the essential binding interactions of the original molecule with a novel and structurally distinct framework. nih.gov
Development of Novel Heterocyclic Systems Incorporating the this compound Motif
The this compound motif can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Such structures are of great interest in medicinal chemistry as they often exhibit potent and selective biological activities. The pyrimidine ring is an excellent platform for annulation reactions, where another ring is built onto one of its sides.
Various synthetic methodologies have been developed to create novel fused pyrimidines. For example, pyrimidine derivatives can be elaborated to form:
Pyrrolo[1,2-c]pyrimidines and Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines : These are tricyclic systems created by constructing additional rings fused to the pyrimidine core. nih.gov
Pteridines : These compounds feature a pyrimidine ring fused to a pyrazine (B50134) ring and are important in various biological processes. mdpi.com
Thieno[2,3-d]pyrimidines : Formed by fusing a thiophene (B33073) ring to the pyrimidine scaffold, these systems are explored for their diverse pharmacological potential. researchgate.net
Pyrido[2,3-d:6,5-d']dipyrimidines : These are complex, fused tricyclic systems containing multiple nitrogen atoms, synthesized from pyrimidine precursors. nih.gov
Pyrrolo[2,3-d]pyrimidines (7-deazapurines) : This scaffold is a key component in many kinase inhibitors and is often synthesized from substituted pyrimidines. mdpi.com The synthesis can involve building the pyrrole (B145914) ring onto a pre-existing pyrimidine structure.
These synthetic transformations significantly increase the structural complexity and three-dimensionality of the original pyrimidine scaffold, opening up new areas of chemical space for exploration.
| Fused Heterocyclic System | Description | Precursor Type |
| Pyrrolo[1,2-c]pyrimidines | A pyrrole ring is fused to the pyrimidine ring. nih.gov | Substituted pyrimidines |
| Pteridines | A pyrazine ring is fused to the pyrimidine ring. mdpi.com | Aminopyrimidine derivatives |
| Thieno[2,3-d]pyrimidines | A thiophene ring is fused to the pyrimidine ring. researchgate.net | Functionalized thiophenes and pyrimidine synthons |
| Pyrido[2,3-d:6,5-d']dipyrimidines | A pyridine (B92270) ring is fused between two pyrimidine rings. nih.gov | Aminouracil derivatives and aldehydes |
| Pyrrolo[2,3-d]pyrimidines | A pyrrole ring is fused to the pyrimidine ring, creating a 7-deazapurine core. mdpi.com | Substituted pyrimidines |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-4-(pyrrolidin-1-yl)pyrimidine, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloropyrimidine derivatives with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ enhance reactivity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >90% purity. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of pyrrolidine to pyrimidine precursor) and inert atmosphere .
- Data Note : Crystallographic studies confirm structural integrity post-synthesis, with bond angles and distances consistent with pyrimidine-pyrrolidine conjugation .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocol : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers at 2–8°C under nitrogen to prevent oxidation. Avoid exposure to moisture or light, which may degrade the compound. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
- Stability Data : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating thermal stability under standard lab conditions .
Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design with this compound?
- Key Properties :
- Solubility : Sparingly soluble in water (0.1 mg/mL at 25°C), but highly soluble in DMSO (>50 mg/mL). Adjust pH using NaOH (0.1 M) to enhance aqueous solubility for biological assays .
- logP : Predicted logP (2.8) via computational models (e.g., ChemAxon) suggests moderate lipophilicity, influencing membrane permeability in cell-based studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Crystallography Workflow : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:
- Space group: P2₁/c (monoclinic).
- Bond lengths: C–N (1.34 Å), C–C (1.48 Å) confirm aromatic-pyrimidine and pyrrolidine ring geometry.
- Torsion angles: Pyrimidine-pyrrolidine dihedral angles (15–20°) indicate planar flexibility, relevant for ligand-protein docking .
Q. What analytical strategies are effective for identifying and quantifying impurities in synthesized batches?
- Impurity Profiling :
- HPLC-MS : Use C18 columns (3.5 µm, 150 mm × 4.6 mm) with gradient elution (ACN/water + 0.1% formic acid). Detect impurities at 254 nm; MS/MS identifies byproducts like 4-(pyrrolidin-1-yl)pyrimidine (m/z 176.1) or methyl-oxidized derivatives .
- Thresholds : Acceptable impurity levels <0.5% (ICH Q3A guidelines). Adjust recrystallization solvents (e.g., ethanol/water mixtures) to suppress side-product formation .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- In Silico Approach :
- Docking : Use AutoDock Vina with kinase targets (e.g., TRK or EGFR). Protonate the pyrimidine N1 atom for accurate pose prediction.
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Key interactions: π-π stacking with Phe residues and hydrogen bonding to catalytic lysine .
Q. What experimental evidence supports or challenges the hypothesized mechanism of action in kinase inhibition?
- Mechanistic Studies :
- Enzyme Assays : Measure ATPase activity (Kinase-Glo® Luminescent Assay) to confirm competitive inhibition (Kᵢ < 1 µM).
- Mutagenesis : Replace key residues (e.g., TRK Asp668) to test hydrogen-bond dependency. Loss of activity (>10-fold Kᵢ increase) validates target engagement .
Methodological Best Practices
- Structural Confirmation : Always cross-validate NMR (¹H/¹³C) and SC-XRD data to resolve tautomeric ambiguities (e.g., pyrimidine vs. pyridine-like configurations) .
- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously, as minor variations can alter yields by >20% .
- Ethical Compliance : Adhere to ICH and OSHA guidelines for toxicity testing, particularly for inhalation risks (LC₅₀ > 5 mg/L in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
